5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furamide
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Overview
Description
5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furamide is an organic compound with the molecular formula C12H6ClF3O2 It is known for its unique chemical structure, which includes a trifluoromethyl group, a chloro-substituted phenyl ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furamide typically involves the reaction of 2-chloro-5-(trifluoromethyl)phenylboronic acid with a furan derivative under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to promote the coupling reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The chloro group can be reduced to form the corresponding phenyl derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions include various substituted phenyl derivatives, furan-2,5-dione derivatives, and other functionalized compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The chloro-substituted phenyl ring can form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity and function. The furan ring provides additional sites for chemical modifications, enabling the compound to engage in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
5-[2-Chloro-5-(trifluoromethyl)phenyl]furfural: This compound shares a similar structure but has an aldehyde group instead of an amide group.
2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate: This compound contains an isothiocyanate group instead of a furan ring.
1-(3-Chloro-5-trifluoromethylphenyl)-2,2,2-trifluoroethanone: This compound has a trifluoroethanone group instead of a furan ring.
Uniqueness
5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furamide is unique due to its combination of a trifluoromethyl group, a chloro-substituted phenyl ring, and a furan ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3NO2/c13-8-2-1-6(12(14,15)16)5-7(8)9-3-4-10(19-9)11(17)18/h1-5H,(H2,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNOZEXUCGXWJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C2=CC=C(O2)C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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